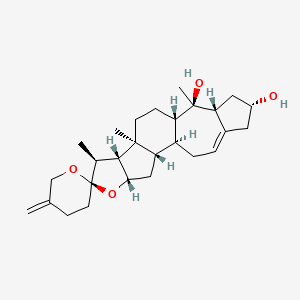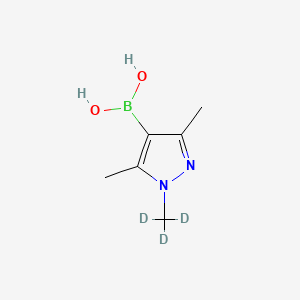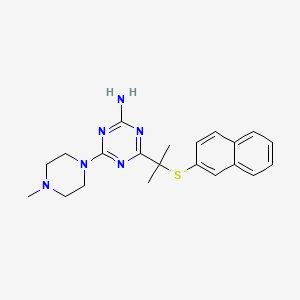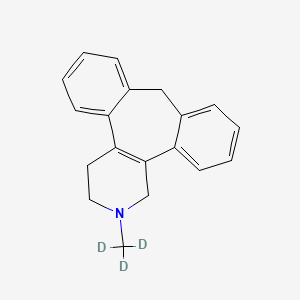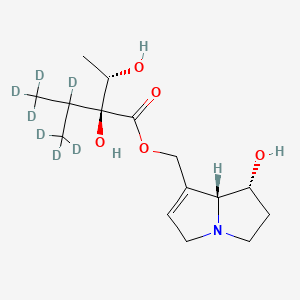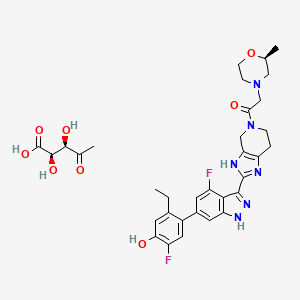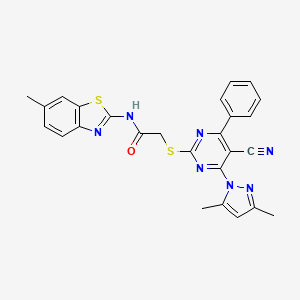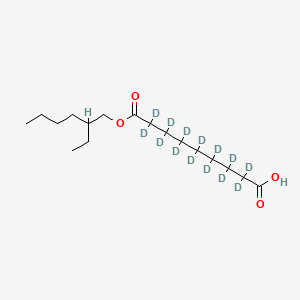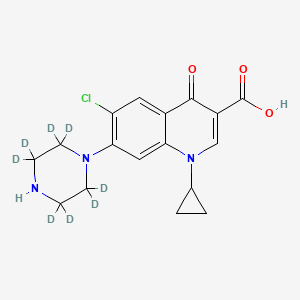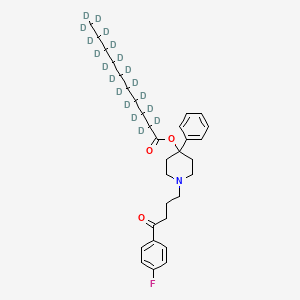
Dechloro haloperidol decanoate-d19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dechloro haloperidol decanoate-d19 is a deuterated derivative of haloperidol decanoate, a long-acting antipsychotic medication. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of this compound is C37H26D19ClFNO3, and it has a molecular weight of 625.33 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dechloro haloperidol decanoate-d19 involves the deuteration of haloperidol decanoate. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the haloperidol decanoate molecule. The reaction conditions for this process may vary, but they generally involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and facilities to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dechloro haloperidol decanoate-d19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Dechloro haloperidol decanoate-d19 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of deuterated compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated drugs.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the effects of deuterium substitution on drug metabolism and efficacy.
Industry: Applied in the development of new pharmaceuticals and chemical products that incorporate deuterium for improved stability and performance
Mecanismo De Acción
The mechanism of action of dechloro haloperidol decanoate-d19 is similar to that of haloperidol decanoate. It exerts its effects through strong antagonism of dopamine receptors, particularly the D2 receptors, within the mesolimbic and mesocortical systems of the brain . This antagonism helps to alleviate symptoms of psychotic disorders by reducing the overactivity of dopamine in these brain regions .
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol decanoate: The non-deuterated form of the compound, used as a long-acting antipsychotic medication.
Deuterated haloperidol: Another deuterated derivative of haloperidol, used for similar research purposes.
Uniqueness
Dechloro haloperidol decanoate-d19 is unique due to its deuterium content, which can provide advantages such as improved metabolic stability and reduced side effects compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C31H42FNO3 |
|---|---|
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,16D2 |
Clave InChI |
DXIPJWCZWAWKET-RLZAXCLZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
SMILES canónico |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
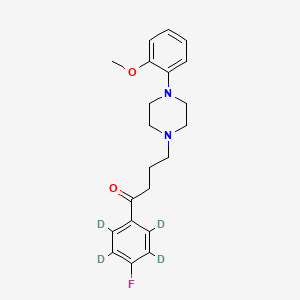
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
